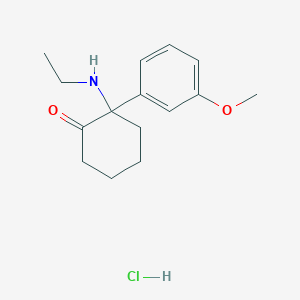

Methoxetamine hydrochloride

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(ethylamino)-2-(3-methoxyphenyl)cyclohexan-1-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21NO2.ClH/c1-3-16-15(10-5-4-9-14(15)17)12-7-6-8-13(11-12)18-2;/h6-8,11,16H,3-5,9-10H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJNRBMKLTGCSRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1(CCCCC1=O)C2=CC(=CC=C2)OC.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1239908-48-5 | |

| Record name | Cyclohexanone, 2-(ethylamino)-2-(3-methoxyphenyl)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1239908-48-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methoxetamine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1239908485 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHOXETAMINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DKO8XUO3NY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide on the Pharmacological Profile of Methoxetamine as a Serotonin Reuptake Inhibitor

Abstract

Methoxetamine (MXE), a designer drug and analogue of ketamine, has garnered significant attention within the scientific community for its complex pharmacological profile.[1] While primarily recognized as a non-competitive NMDA receptor antagonist, a substantial body of evidence has illuminated its role as a serotonin reuptake inhibitor.[2][3] This guide provides a comprehensive technical overview of the serotonergic activity of Methoxetamine, intended for researchers, scientists, and drug development professionals. We will delve into its binding affinity and functional potency at the serotonin transporter (SERT), the experimental methodologies used for its characterization, and the potential implications of this dual pharmacological action.

Introduction: The Emergence of Methoxetamine

Methoxetamine ((RS)2-(3-methoxyphenyl)-2-(ethylamino)cyclohexanone) is an arylcyclohexylamine that surfaced in the early 2010s as a recreational substance.[3][4] Structurally related to ketamine and phencyclidine (PCP), it was purportedly designed to exhibit a longer duration of action and potentially a more favorable safety profile, particularly concerning the urotoxicity associated with chronic ketamine use.[1][4] Initial reports and subsequent scientific investigations revealed that MXE's subjective effects are ketamine-like, producing dissociative states.[1] However, a key distinguishing feature of MXE's pharmacology is its significant interaction with the serotonin transporter.[2][5]

Methoxetamine's Interaction with the Serotonin Transporter (SERT)

The serotonin transporter is a crucial membrane protein responsible for the reuptake of serotonin from the synaptic cleft, thereby regulating serotonergic neurotransmission. Inhibition of SERT leads to an increase in the extracellular concentration of serotonin, a mechanism central to the action of many antidepressant medications, such as selective serotonin reuptake inhibitors (SSRIs).[5]

Binding Affinity (Ki)

In vitro binding assays are fundamental in determining the affinity of a compound for a specific receptor or transporter. These assays typically involve radioligand displacement, where the test compound's ability to displace a known high-affinity radiolabeled ligand from the target is measured. The inhibition constant (Ki) is then calculated, representing the concentration of the competing ligand that will bind to half of the binding sites at equilibrium. A lower Ki value indicates a higher binding affinity.

Studies have consistently demonstrated that Methoxetamine possesses a notable affinity for the human serotonin transporter.[2] A comprehensive study that screened MXE against 56 different sites, including neurotransmitter receptors and transporters, found that its only significant affinities were for the dizocilpine site of the NMDA receptor and SERT.[2]

Functional Potency (IC50)

While binding affinity indicates how well a compound binds to a target, functional assays are necessary to determine its effect on the target's activity. For transporters like SERT, this is typically assessed through uptake inhibition assays. These experiments measure the ability of a compound to block the transport of a substrate, such as radiolabeled serotonin, into cells or synaptosomes. The half-maximal inhibitory concentration (IC50) is the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function.

Methoxetamine has been shown to act as a serotonin reuptake inhibitor.[2][5] The reported IC50 value for MXE at the human serotonin transporter is 2,400 nM.[2][6] This indicates that while it does inhibit serotonin reuptake, its potency in this regard is lower than its binding affinity might suggest. It is important to note that discrepancies between binding affinity (Ki) and functional potency (IC50) can arise due to various experimental factors and the different nature of the assays.[7]

Quantitative Pharmacological Data

To provide a clear comparative overview, the following table summarizes the key quantitative data regarding Methoxetamine's interaction with monoamine transporters.

| Target | Parameter | Value (nM) | Species | Reference |

| Serotonin Transporter (SERT) | Ki | 479 | Human | [2] |

| Serotonin Transporter (SERT) | IC50 | 2,400 | Human | [2][6] |

| Dopamine Transporter (DAT) | Ki | >10,000 | Human | [2] |

| Dopamine Transporter (DAT) | IC50 | 33,000 | Human | [2] |

| Norepinephrine Transporter (NET) | Ki | >10,000 | Human | [2] |

| Norepinephrine Transporter (NET) | IC50 | 20,000 | Human | [2] |

| NMDA Receptor (dizocilpine site) | Ki | 257 | Rat | [2] |

Table 1: Pharmacological profile of Methoxetamine at monoamine transporters and the NMDA receptor.

As the data illustrates, Methoxetamine exhibits a clear selectivity for the serotonin transporter over the dopamine and norepinephrine transporters.[2]

Experimental Protocols for Characterization

The determination of a compound's pharmacological profile at a transporter like SERT involves a series of well-established in vitro assays. Below are detailed, step-by-step methodologies for two key experiments.

Radioligand Binding Assay for SERT Affinity

This protocol describes a competitive binding assay to determine the Ki of Methoxetamine at the human serotonin transporter.

Objective: To determine the binding affinity (Ki) of Methoxetamine for the human serotonin transporter (hSERT).

Materials:

-

HEK293 cells stably expressing hSERT

-

[³H]-Citalopram (or another suitable high-affinity SERT radioligand)

-

Methoxetamine hydrochloride

-

Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

-

Glass fiber filters (e.g., Whatman GF/B)

-

Filtration apparatus

Procedure:

-

Membrane Preparation:

-

Culture HEK293-hSERT cells to confluence.

-

Harvest cells and homogenize in ice-cold assay buffer.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

-

Resuspend the resulting membrane pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

-

Assay Setup:

-

Prepare serial dilutions of Methoxetamine in assay buffer.

-

In a 96-well plate or individual tubes, add in the following order:

-

Assay buffer

-

A fixed concentration of [³H]-Citalopram (typically at or below its Kd).

-

Increasing concentrations of Methoxetamine or vehicle (for total binding).

-

For non-specific binding, add a high concentration of a known SERT inhibitor (e.g., fluoxetine).

-

Add the prepared cell membranes to initiate the binding reaction.

-

-

-

Incubation:

-

Incubate the reaction mixture at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration:

-

Rapidly terminate the binding reaction by filtering the mixture through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

-

Quantification:

-

Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

-

Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the Methoxetamine concentration.

-

Fit the data to a one-site competition model using non-linear regression analysis to determine the IC50 value.

-

Convert the IC50 to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Synaptosomal [³H]-Serotonin Uptake Inhibition Assay

This protocol outlines a functional assay to measure the IC50 of Methoxetamine for the inhibition of serotonin reuptake.

Objective: To determine the functional potency (IC50) of Methoxetamine to inhibit serotonin uptake via hSERT.

Materials:

-

HEK293 cells expressing hSERT or isolated rodent brain synaptosomes

-

[³H]-Serotonin

-

This compound

-

Krebs-HEPES buffer (KHB)

-

Scintillation vials and cocktail

-

Liquid scintillation counter

Procedure:

-

Cell/Synaptosome Preparation:

-

Prepare a suspension of HEK293-hSERT cells or synaptosomes in KHB.

-

-

Pre-incubation:

-

Aliquot the cell/synaptosome suspension into a 96-well plate.

-

Add increasing concentrations of Methoxetamine or vehicle and pre-incubate for a short period (e.g., 10-15 minutes) at 37°C.

-

-

Uptake Initiation:

-

Initiate serotonin uptake by adding a fixed concentration of [³H]-Serotonin to each well.

-

-

Incubation:

-

Incubate for a short, defined period (e.g., 5-10 minutes) at 37°C. The incubation time should be within the linear range of uptake.

-

-

Uptake Termination and Filtration:

-

Terminate the uptake process by rapid filtration through glass fiber filters, followed by washing with ice-cold KHB.

-

-

Quantification:

-

Measure the radioactivity of the filters as described in the binding assay protocol.

-

-

Data Analysis:

-

Determine the IC50 value by plotting the percentage of inhibition of [³H]-Serotonin uptake against the logarithm of the Methoxetamine concentration and fitting the data to a sigmoidal dose-response curve.

-

Visualizing the Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Caption: Mechanism of serotonin reuptake and its inhibition by Methoxetamine.

Caption: Experimental workflows for determining SERT binding affinity and uptake inhibition.

Discussion and Implications

The dual pharmacological profile of Methoxetamine as both an NMDA receptor antagonist and a serotonin reuptake inhibitor presents a complex and intriguing area of study.[8] This dual action is believed to contribute to its unique subjective effects and may also be relevant to its potential as a rapid-acting antidepressant.[5][9]

The NMDA receptor antagonism of MXE is shared with ketamine, a compound that has demonstrated rapid and robust antidepressant effects.[8] The additional serotonergic activity of MXE, a mechanism common to traditional antidepressants, could potentially synergize with its glutamatergic effects.[5] Animal studies have suggested that MXE may indeed possess rapid-acting antidepressant effects, similar to ketamine.[2][8] These antidepressant effects appear to be mediated by both the glutamatergic and serotonergic systems.[8][9]

It is hypothesized that the 3-methoxy substituent on the phenyl ring of MXE contributes to its higher affinity for the serotonin transporter protein compared to ketamine.[5] The N-ethyl group is thought to be responsible for its increased potency and duration of action.[5]

The serotonergic activity of MXE also has important implications for its safety profile. The combination of an NMDA receptor antagonist with a serotonin reuptake inhibitor could increase the risk of adverse effects, including serotonin syndrome, particularly when co-administered with other serotonergic drugs.[1]

Conclusion

Methoxetamine is a pharmacologically complex compound, acting as both a potent NMDA receptor antagonist and a serotonin reuptake inhibitor.[1][2] Its affinity and functional activity at the serotonin transporter distinguish it from its structural analogue, ketamine.[10] The methodologies outlined in this guide provide a framework for the continued investigation of MXE and other novel psychoactive substances. A thorough understanding of the serotonergic pharmacology of Methoxetamine is crucial for elucidating its full range of effects, potential therapeutic applications, and associated risks. Further research is warranted to fully characterize the interplay between its glutamatergic and serotonergic actions and to explore its potential as a lead compound for the development of novel therapeutics.

References

-

PsychonautWiki. (n.d.). Methoxetamine. Retrieved from [Link]

-

Wikipedia. (n.d.). Methoxetamine. Retrieved from [Link]

-

TripSit Wiki. (2018, November 7). Methoxetamine. Retrieved from [Link]

-

Wikiwand. (n.d.). Methoxetamine. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Methoxetamine: From drug of abuse to rapid-acting antidepressant. Retrieved from [Link]

-

PubMed. (2021, August 1). R(-)-methoxetamine exerts rapid and sustained antidepressant effects and fewer behavioral side effects relative to S(+)-. Retrieved from [Link]

-

PubMed. (2017, September 1). Methoxetamine produces rapid and sustained antidepressant effects probably via glutamatergic and serotonergic mechanisms. Retrieved from [Link]

-

PLOS. (n.d.). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. Retrieved from [Link]

-

YouTube. (2015, October 7). Methoxetamine. Retrieved from [Link]

-

PubMed. (2021, August 10). New insights into methoxetamine mechanisms of action: Focus on serotonergic 5-HT2 receptors in pharmacological and behavioral effects in the rat. Retrieved from [Link]

-

PubMed. (2016, May 4). Detailed pharmacological evaluation of methoxetamine (MXE), a novel psychoactive ketamine analogue-Behavioural, pharmacokinetic and metabolic studies in the Wistar rat. Retrieved from [Link]

-

PubMed. (n.d.). Design, synthesis, and monoamine transporter binding site affinities of methoxy derivatives of indatraline. Retrieved from [Link]

-

ECDD Repository. (n.d.). Methoxetamine (MXE). Retrieved from [Link]

-

ResearchGate. (n.d.). Affinity of Stimulants at Monoamine Transporters NET, DAT, and SERT in Ligand-Binding Studies. Retrieved from [Link]

-

ResearchGate. (2025, August 7). R(-)-methoxetamine exerts rapid and sustained antidepressant effects and fewer behavioral side effects relative to S(+)-. Retrieved from [Link]

-

ResearchGate. (n.d.). Range of previously reported IC50 values for neurotransmitter uptake inhibition. Retrieved from [Link]

-

ResearchGate. (n.d.). Chemical structure, IC50 values and representative traces of.... Retrieved from [Link]

-

PubMed. (n.d.). Methoxetamine affects brain processing involved in emotional response in rats. Retrieved from [Link]

Sources

- 1. m.psychonautwiki.org [m.psychonautwiki.org]

- 2. Methoxetamine - Wikipedia [en.wikipedia.org]

- 3. wiki.tripsit.me [wiki.tripsit.me]

- 4. youtube.com [youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. methoxetamine - Wikiwand [wikiwand.com]

- 7. researchgate.net [researchgate.net]

- 8. Methoxetamine produces rapid and sustained antidepressant effects probably via glutamatergic and serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. R (-)-methoxetamine exerts rapid and sustained antidepressant effects and fewer behavioral side effects relative to S (+)-methoxetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ecddrepository.org [ecddrepository.org]

An In-depth Technical Guide on the In Vitro Binding Affinity of Methoxetamine for the PCP Site of the NMDA Receptor

This guide provides a detailed examination of the in vitro binding characteristics of Methoxetamine (MXE), a dissociative substance of the arylcyclohexylamine class, at the phencyclidine (PCP) binding site within the N-methyl-D-aspartate (NMDA) receptor. Designed for researchers, scientists, and drug development professionals, this document synthesizes key pharmacological data with practical, field-proven experimental protocols.

Introduction: The NMDA Receptor and the Arylcyclohexylamine Binding Site

The NMDA receptor is a crucial ligand-gated ion channel that plays a pivotal role in excitatory synaptic transmission throughout the mammalian central nervous system.[1][2][3] Its proper function is fundamental to synaptic plasticity, learning, and memory.[1][4] The receptor's activation is complex, requiring the binding of both glutamate and a co-agonist, such as glycine or D-serine, to open its ion channel and permit the influx of Ca²⁺.[5]

Within the pore of the NMDA receptor's ion channel lies a distinct allosteric binding site, commonly referred to as the PCP site.[6][7][8] This site is the primary pharmacological target for a class of compounds known as arylcyclohexylamines, which includes phencyclidine (PCP), ketamine, and the newer designer drug, Methoxetamine (MXE).[6][7][9] These compounds act as uncompetitive antagonists, meaning they bind within the channel only when it is open, thereby physically blocking the flow of ions.[6][7][8][10] This action underlies their characteristic dissociative anesthetic and psychotomimetic effects.[10][11][12] Understanding the binding affinity of novel arylcyclohexylamines like MXE for the PCP site is a critical first step in characterizing their pharmacological profile and potential neurobiological activity.

Quantitative Analysis of Methoxetamine's Binding Affinity

The affinity of a compound for a specific receptor site is a key determinant of its potency. This is typically quantified using the inhibition constant (Kᵢ), which represents the concentration of a competing ligand that will occupy 50% of the receptors in the absence of the radioligand. A lower Kᵢ value signifies a higher binding affinity.

Radioligand binding assays have been instrumental in determining the Kᵢ values for MXE and related compounds at the PCP site of the NMDA receptor.[11][13] The results from these studies confirm that MXE is a high-affinity ligand for this site.[11][13][14]

Comparative Binding Affinity Data

The following table summarizes the binding affinities (Kᵢ) of Methoxetamine and other reference arylcyclohexylamines for the PCP site of the NMDA receptor.

| Compound | Kᵢ (nM) | Reference(s) |

| Methoxetamine (MXE) | 257 - 337 | [9][11][13] |

| Phencyclidine (PCP) | 20 - 59 | [6][11][13] |

| Ketamine | ~659 | [15] |

| MK-801 (Dizocilpine) | 4.8 - 5.7 | [11][13] |

Note: Kᵢ values can vary slightly between studies due to differences in experimental conditions, such as tissue preparation and radioligand used.

These data indicate that Methoxetamine possesses a significantly higher affinity for the PCP site than ketamine, though its affinity is generally lower than that of PCP and the potent research tool MK-801.[11][13][15] This intermediate affinity may contribute to its distinct pharmacological profile. In addition to its primary action at the NMDA receptor, MXE has also been shown to have an appreciable affinity for the serotonin transporter (SERT), a characteristic not shared by ketamine.[9][11][13]

Experimental Protocol: Competitive Radioligand Binding Assay for the PCP Site

The following protocol provides a detailed, step-by-step methodology for determining the in vitro binding affinity of a test compound, such as Methoxetamine, for the PCP site of the NMDA receptor using a filtration-based competitive radioligand binding assay. This protocol is a self-validating system, incorporating controls to ensure the reliability of the generated data.

Rationale for Experimental Choices

-

Radioligand: [³H]MK-801 (dizocilpine) is the radioligand of choice. Its high affinity and selectivity for the PCP site ensure a robust signal-to-noise ratio, which is critical for accurately determining the binding of competing ligands.[5][16]

-

Tissue Source: Rat brain cortical membranes are an excellent source of NMDA receptors. The cortex has a high density of these receptors, providing ample material for binding studies.[5]

-

Assay Principle: This is a competitive binding assay. The unlabeled test compound (e.g., MXE) competes with a fixed concentration of the radioligand ([³H]MK-801) for binding to the PCP site. By measuring the displacement of the radioligand across a range of test compound concentrations, we can determine the test compound's IC₅₀ (the concentration that inhibits 50% of specific binding), from which the Kᵢ can be calculated.[17]

-

Separation Method: A rapid filtration method using a cell harvester separates receptor-bound radioligand from unbound radioligand. This is crucial as the binding is reversible, and a slow separation would allow for dissociation and compromise the results.[18]

Materials and Reagents

-

Test Compound: Methoxetamine (or other arylcyclohexylamine)

-

Reference Compound: Phencyclidine (PCP) or unlabeled MK-801

-

Radioligand: [³H]MK-801 (specific activity ~20-30 Ci/mmol)

-

Tissue Source: Frozen rat brain cortices

-

Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, with protease inhibitors

-

Binding Buffer: 5 mM Tris-HCl, pH 7.4

-

Wash Buffer: Ice-cold 5 mM Tris-HCl, pH 7.4

-

Non-specific Binding Control: 10 µM unlabeled MK-801 or PCP

-

Scintillation Cocktail

-

Glass fiber filters (e.g., GF/C), pre-soaked in 0.3% polyethyleneimine (PEI) to reduce non-specific binding of the radioligand to the filter.

-

Equipment: Dounce homogenizer, refrigerated centrifuge, 96-well microplates, cell harvester, scintillation counter.

Step-by-Step Methodology

Part 1: Rat Cortical Membrane Preparation

-

Thaw frozen rat cortices on ice.

-

Homogenize the tissue in 10 volumes of ice-cold Homogenization Buffer using a Dounce homogenizer.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Discard the supernatant, resuspend the membrane pellet in fresh Homogenization Buffer, and repeat the centrifugation step. This wash step is critical for removing endogenous ligands.

-

Resuspend the final pellet in Binding Buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., BCA or Bradford assay).

-

Store the membrane preparation in aliquots at -80°C until use.

Part 2: Competitive Binding Assay

-

Prepare serial dilutions of the test compound (Methoxetamine) and the reference compound in Binding Buffer.

-

In a 96-well microplate, set up the assay in triplicate for each condition:

-

Total Binding: 50 µL of membrane preparation, 50 µL of [³H]MK-801, and 50 µL of Binding Buffer.

-

Non-specific Binding: 50 µL of membrane preparation, 50 µL of [³H]MK-801, and 50 µL of 10 µM unlabeled MK-801.

-

Test Compound Competition: 50 µL of membrane preparation, 50 µL of [³H]MK-801, and 50 µL of the corresponding test compound dilution.

-

-

The final concentration of [³H]MK-801 should be close to its Kₔ value (typically 1-5 nM) to ensure adequate specific binding.

-

The final protein concentration should be between 50-120 µg per well.[18]

-

Incubate the plate at room temperature (or 30°C) for 60-90 minutes with gentle agitation to reach binding equilibrium.[18]

-

Terminate the assay by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

-

Wash the filters three to four times with ice-cold Wash Buffer to remove unbound radioligand.

-

Dry the filters and place them in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.

Part 3: Data Analysis

-

Calculate the Specific Binding for each well: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Fit the data using a non-linear regression model (sigmoidal dose-response curve) to determine the IC₅₀ value for the test compound.

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation :

Kᵢ = IC₅₀ / (1 + [L]/Kₔ)

Where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kₔ is the dissociation constant of the radioligand for the receptor.

-

Visualizations

NMDA Receptor Structure and Binding Sites

Caption: Simplified diagram of the NMDA receptor highlighting key binding sites.

Experimental Workflow for Competitive Binding Assay

Sources

- 1. research-information.bris.ac.uk [research-information.bris.ac.uk]

- 2. med.virginia.edu [med.virginia.edu]

- 3. droracle.ai [droracle.ai]

- 4. Structural Analysis, Molecular Modelling and Preliminary Competition Binding Studies of AM-DAN as a NMDA Receptor PCP-Site Fluorescent Ligand - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Phencyclidine - Wikipedia [en.wikipedia.org]

- 7. Arylcyclohexylamine Derivatives: Pharmacokinetic, Pharmacodynamic, Clinical and Forensic Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Methoxetamine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor | PLOS One [journals.plos.org]

- 12. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 13. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. iris.unica.it [iris.unica.it]

- 15. researchgate.net [researchgate.net]

- 16. Modulation of the PCP/NMDA receptor complex and sigma binding sites by psychostimulants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 18. giffordbioscience.com [giffordbioscience.com]

The Neurochemical Profile of Methoxetamine in Rodent Models: An In-depth Technical Guide

This guide provides a comprehensive technical overview of the neurochemical profile of Methoxetamine (MXE) in rodent models, designed for researchers, scientists, and drug development professionals. It synthesizes findings from preclinical studies to elucidate the mechanisms of action and neurobiological effects of this potent arylcyclohexylamine.

Introduction: Unraveling the Complexity of a Ketamine Analog

Methoxetamine (MXE), a derivative of ketamine, emerged in the designer drug market as a substance with dissociative properties.[1][2][3] Its unique pharmacological profile, distinct from its parent compound, has prompted significant scientific inquiry into its neurochemical effects. This guide delves into the core molecular interactions, an overview of its impact on key neurotransmitter systems, and the preclinical behavioral sequelae observed in rodent models.

Molecular Mechanisms of Action: A Multi-Target Profile

MXE's primary mechanism of action is as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in glutamatergic neurotransmission.[1][4][5] This interaction is believed to be the foundation of its dissociative and psychotomimetic effects.[4][5] Beyond its action on NMDA receptors, MXE also exhibits significant affinity for the serotonin transporter (SERT), suggesting a role as a serotonin reuptake inhibitor.[1][4] This dual action on both the glutamate and serotonin systems likely contributes to its complex behavioral effects, including its reported antidepressant properties.[1][6]

Receptor and Transporter Binding Affinities

Radioligand binding assays have been instrumental in quantifying the affinity of MXE for various neural targets. The inhibitor constant (Kᵢ) is a measure of the concentration of a ligand required to inhibit 50% of the specific binding of a radioligand. A lower Kᵢ value indicates a higher binding affinity.

| Target | Kᵢ (nM) | Species | Reference |

| NMDA Receptor (PCP site) | 257 | Human | [1] |

| pKi 6.59 ± 0.06 | Not Specified | [3] | |

| Serotonin Transporter (SERT) | 479 | Human | [1] |

| pKi 6.32 ± 0.07 | Not Specified | [3] | |

| Dopamine Transporter (DAT) | >10,000 | Human | [1] |

| Norepinephrine Transporter (NET) | >10,000 | Human | [1] |

| Sigma₁ Receptor | Appreciable Affinity | Not Specified | [4] |

| Sigma₂ Receptor | Appreciable Affinity | Not Specified | [4] |

pKi is the negative logarithm of the Ki value.

Impact on Neurotransmitter Systems

MXE exerts a significant influence on several key neurotransmitter systems in the rodent brain, most notably the glutamatergic, serotonergic, and dopaminergic systems.

Glutamatergic System

As a potent NMDA receptor antagonist, MXE inhibits the influx of calcium ions through the NMDA receptor channel, thereby dampening glutamatergic signaling.[2] This action is thought to underlie its dissociative and anesthetic properties.[4][5] In-vitro electrophysiological studies have confirmed that MXE inhibits NMDA-mediated field postsynaptic potentials in a concentration-dependent manner.[2][7]

Serotonergic System

MXE's inhibition of the serotonin transporter (SERT) leads to an increase in extracellular serotonin levels in brain regions such as the medial prefrontal cortex (mPFC) and nucleus accumbens.[2][8] This modulation of the serotonergic system is believed to contribute to the antidepressant-like effects observed in rodent models.[6] Furthermore, the blockade of serotonin 5-HT₂ receptors has been shown to attenuate some of the behavioral effects of MXE, highlighting the crucial role of this receptor subtype in mediating its actions.[2]

Dopaminergic System

While MXE has a low affinity for the dopamine transporter (DAT), it has been found to activate dopaminergic neurotransmission, particularly in the mesolimbic reward pathway.[1] This is a shared characteristic with other NMDA receptor antagonists like ketamine and PCP.[1] Studies have shown that MXE can increase dopamine efflux in the nucleus accumbens, which may be a contributing factor to its abuse potential.[9] Repeated administration of MXE has been linked to dopaminergic damage in several brain regions in rats.[10]

Experimental Protocols for Assessing Neurochemical Profile

A variety of established experimental techniques are employed to characterize the neurochemical profile of MXE in rodent models.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity of a compound to its target receptors and transporters.

Objective: To determine the inhibitor constant (Kᵢ) of Methoxetamine at the NMDA receptor.

Materials:

-

Rodent brain tissue homogenate (e.g., cortex or hippocampus)

-

Radioligand (e.g., [³H]MK-801 for the NMDA receptor)

-

Methoxetamine in a range of concentrations

-

Assay buffer

-

Glass fiber filters

-

Scintillation vials and fluid

-

Scintillation counter

Procedure:

-

Tissue Preparation: Homogenize the brain tissue in a suitable buffer.

-

Incubation: Incubate the tissue homogenate with a fixed concentration of the radioligand and varying concentrations of MXE.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand binding against the logarithm of the MXE concentration to generate a competition curve. Calculate the IC₅₀ (the concentration of MXE that inhibits 50% of specific binding) and then derive the Kᵢ value using the Cheng-Prusoff equation.

A generalized protocol for conducting a competitive radioligand binding assay for the NMDA receptor is available.[11]

Diagram of Radioligand Binding Assay Workflow:

Caption: Workflow for a competitive radioligand binding assay.

In Vivo Microdialysis

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

Objective: To measure changes in extracellular dopamine and serotonin levels in the nucleus accumbens and prefrontal cortex following MXE administration.

Materials:

-

Stereotaxic apparatus

-

Microdialysis probes

-

Syringe pump

-

Fraction collector

-

High-performance liquid chromatography (HPLC) system with electrochemical or fluorescence detection

-

Artificial cerebrospinal fluid (aCSF)

-

Anesthetized rodent

Procedure:

-

Probe Implantation: Surgically implant a microdialysis probe into the target brain region of an anesthetized rodent using a stereotaxic apparatus.

-

Recovery: Allow the animal to recover from surgery.

-

Perfusion: Perfuse the probe with aCSF at a slow, constant flow rate using a syringe pump.

-

Sample Collection: Collect dialysate samples at regular intervals using a fraction collector.

-

Baseline Measurement: Collect several baseline samples before administering MXE.

-

Drug Administration: Administer MXE (e.g., intraperitoneally or intravenously).

-

Post-Drug Collection: Continue collecting dialysate samples to monitor changes in neurotransmitter levels.

-

Analysis: Analyze the dialysate samples using HPLC to quantify the concentrations of dopamine, serotonin, and their metabolites.

Diagram of In Vivo Microdialysis Workflow:

Caption: Workflow for in vivo microdialysis in a rodent model.

Electrophysiology

Electrophysiological techniques, such as field potential recordings, are used to assess the effects of MXE on synaptic transmission.

Objective: To evaluate the effect of Methoxetamine on NMDA receptor-mediated synaptic currents in brain slices.

Materials:

-

Vibrating microtome

-

Recording chamber

-

aCSF

-

Glass microelectrodes

-

Amplifier

-

Data acquisition system

-

Rodent brain slices (e.g., hippocampal or cortical)

Procedure:

-

Slice Preparation: Prepare acute brain slices from a rodent using a vibrating microtome.

-

Recording: Place a slice in a recording chamber continuously perfused with aCSF.

-

Stimulation and Recording: Use stimulating and recording electrodes to evoke and record synaptic responses.

-

Baseline Recording: Record baseline synaptic activity.

-

Drug Application: Bath-apply MXE at various concentrations.

-

Data Acquisition: Record the changes in synaptic responses in the presence of MXE.

-

Analysis: Analyze the data to determine the effect of MXE on NMDA receptor-mediated currents.

Behavioral Pharmacology in Rodent Models

Behavioral assays are crucial for understanding the functional consequences of MXE's neurochemical actions.

Locomotor Activity

MXE has dose-dependent effects on locomotor activity in rodents. Low doses can induce hypermotility, while higher doses may lead to sedation or stereotyped behaviors.[12][13][14]

Antidepressant-like Effects

In models of depression, such as the forced swim test, MXE has been shown to produce rapid and sustained antidepressant-like effects, likely mediated by its actions on the glutamatergic and serotonergic systems.[6]

Abuse Potential

Studies using conditioned place preference and self-administration paradigms in rats suggest that MXE has abuse potential.[15] This is consistent with its ability to enhance dopamine levels in the brain's reward circuitry.

Dissociative-like Effects

MXE produces a behavioral profile in rodents that is similar to other dissociative drugs like PCP and ketamine, including disruption of prepulse inhibition (PPI) of the acoustic startle response.[14][16]

Conclusion: A Complex Profile with Therapeutic and Abuse Implications

The neurochemical profile of Methoxetamine in rodent models reveals a complex interplay of effects on multiple neurotransmitter systems. Its primary action as an NMDA receptor antagonist is complemented by its significant activity as a serotonin reuptake inhibitor. This dual mechanism contributes to a behavioral profile characterized by dissociative, antidepressant-like, and reinforcing effects. The methodologies outlined in this guide provide a framework for the continued investigation of MXE and related compounds, which is essential for understanding both their therapeutic potential and their risks as substances of abuse.

References

-

Roth, B. L., Gibbons, S., Arunotayanun, W., Huang, X. P., Setola, V., Treble, R., & Iversen, L. (2013). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLOS ONE, 8(3), e59334. [Link]

-

Wikipedia. (n.d.). Methoxetamine. Retrieved from [Link]

-

De Luca, M. A., Solinas, M., Tanda, G., Valentini, V., Bimpisidis, Z., Tronci, V., ... & Fattore, L. (2021). New insights into methoxetamine mechanisms of action: Focus on serotonergic 5-HT2 receptors in pharmacological and behavioral effects in the rat. Experimental Neurology, 345, 113836. [Link]

-

Roth, B. L., Gibbons, S., Arunotayanun, W., Huang, X. P., Setola, V., Treble, R., & Iversen, L. (2013). The ketamine analogue methoxetamine and 3- and 4-methoxy analogues of phencyclidine are high affinity and selective ligands for the glutamate NMDA receptor. PLoS One, 8(3), e59334. [Link]

-

World Health Organization. (2015). Methoxetamine (MXE) Critical Review Report. Expert Committee on Drug Dependence. [Link]

-

Gass, J. T., Watterson, L. R., & Olive, M. F. (2014). Phencyclidine-like in vivo effects of methoxetamine in mice and rats. Neuropharmacology, 81, 1-8. [Link]

-

Costa, G., Simola, N., Fadda, P., Tronci, V., Gessa, G. L., & Scherma, M. (2019). The novel psychoactive substance methoxetamine induces persistent behavioral abnormalities and neurotoxicity in rats. Neuropharmacology, 144, 219-232. [Link]

-

Horsley, R. R., Lhotkova, E., Hajkova, K., Jurasek, B., Kuchar, M., & Palenicek, T. (2016). Detailed pharmacological evaluation of methoxetamine (MXE), a novel psychoactive ketamine analogue-Behavioural, pharmacokinetic and metabolic studies in the Wistar rat. Progress in Neuro-Psychopharmacology and Biological Psychiatry, 68, 121-127. [Link]

-

Wang, C., Sun, L., Liu, L., Zhou, Y., Wang, X., & Yang, Y. (2017). Methoxetamine produces rapid and sustained antidepressant effects probably via glutamatergic and serotonergic mechanisms. Neuropharmacology, 126, 121-127. [Link]

-

De Luca, M. A., Solinas, M., Tanda, G., Valentini, V., Bimpisidis, Z., Tronci, V., ... & Fattore, L. (2021). New insights into methoxetamine mechanisms of action: Focus on serotonergic 5-HT2 receptors in pharmacological and behavioral effects in the rat. ResearchGate. [Link]

-

Zanda, M. T., Fadda, P., Chiamulera, C., Frau, R., & Fattore, L. (2017). Methoxetamine affects brain processing involved in emotional response in rats. British Journal of Pharmacology, 174(18), 3122-3135. [Link]

-

Coppola, M., & Mondola, R. (2017). Methoxetamine: From drug of abuse to rapid-acting antidepressant. ResearchGate. [Link]

-

Zanda, M. T., Fadda, P., Chiamulera, C., Frau, R., & Fattore, L. (2017). Methoxetamine affects brain processing involved in emotional response in rats. British journal of pharmacology, 174(18), 3122–3135. [Link]

-

Zanda, M. T., Fadda, P., Chiamulera, C., Frau, R., & Fattore, L. (2017). Methoxetamine affects brain processing involved in emotional response in rats. ResearchGate. [Link]

-

De Luca, M. A., Solinas, M., Tanda, G., Valentini, V., Bimpisidis, Z., Tronci, V., ... & Fattore, L. (2021). Effect of methoxetamine (MXE) on activity in the BPM. ResearchGate. [Link]

-

Dargan, P. I., & Wood, D. M. (2012). Effects of Methoxetamine in rat bladder and nucleus accumbens brain tissue. University of Hertfordshire Research Profiles. [Link]

-

Zanda, M. T., Fadda, P., Chiamulera, C., Frau, R., & Fattore, L. (2017). Methoxetamine affects brain processing involved in emotional response in rats. British journal of pharmacology, 174(18), 3122–3135. [Link]

-

Halberstadt, A. L., Slepak, N., Hyun, J., Buell, M. R., & Powell, S. B. (2016). The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents. Psychopharmacology, 233(7), 1215-1225. [Link]

-

Halberstadt, A. L., Slepak, N., Hyun, J., Buell, M. R., & Powell, S. B. (2016). The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents. Psychopharmacology, 233(7), 1215–1225. [Link]

-

Wang, G. Q., & Dwoskin, L. P. (2013). A new radioligand binding assay to measure the concentration of drugs in rodent brain ex vivo. Journal of pharmacological and toxicological methods, 68(2), 247–254. [Link]

-

Wang, G. Q., & Dwoskin, L. P. (2013). A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. Journal of pharmacological and toxicological methods, 68(2), 247-54. [Link]

-

Riley, A. L., & Tays, K. (2016). Methoxetamine, a ketamine derivative, produced Conditioned place preference and was self-administered by rats: Evidence of its abuse potential. ResearchGate. [Link]

Sources

- 1. Methoxetamine - Wikipedia [en.wikipedia.org]

- 2. New insights into methoxetamine mechanisms of action: Focus on serotonergic 5-HT2 receptors in pharmacological and behavioral effects in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ecddrepository.org [ecddrepository.org]

- 4. The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor | PLOS One [journals.plos.org]

- 5. The ketamine analogue methoxetamine and 3- and 4-methoxy analogues of phencyclidine are high affinity and selective ligands for the glutamate NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Methoxetamine produces rapid and sustained antidepressant effects probably via glutamatergic and serotonergic mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchprofiles.herts.ac.uk [researchprofiles.herts.ac.uk]

- 10. The novel psychoactive substance methoxetamine induces persistent behavioral abnormalities and neurotoxicity in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Detailed pharmacological evaluation of methoxetamine (MXE), a novel psychoactive ketamine analogue-Behavioural, pharmacokinetic and metabolic studies in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methoxetamine affects brain processing involved in emotional response in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents - PMC [pmc.ncbi.nlm.nih.gov]

This guide provides a comprehensive technical overview of the primary metabolites of Methoxetamine (MXE) hydrochloride in human plasma. Designed for researchers, scientists, and drug development professionals, this document delves into the metabolic pathways, analytical methodologies for detection, and the toxicological significance of these compounds. Our focus is on delivering field-proven insights and self-validating protocols to ensure scientific integrity and practical applicability.

Introduction to Methoxetamine (MXE)

Methoxetamine (2-(3-methoxyphenyl)-2-(ethylamino)cyclohexanone) is a synthetic derivative of ketamine, an arylcyclohexylamine that has gained notoriety as a novel psychoactive substance (NPS).[1] Marketed as a "legal" alternative to ketamine, MXE exhibits dissociative anesthetic and hallucinogenic properties, primarily acting as an N-methyl-D-aspartate (NMDA) receptor antagonist.[1] Its longer duration of action and increased potency compared to ketamine have contributed to its popularity in recreational settings, but also to a growing number of acute intoxications and fatalities.[2][3] Understanding the metabolic fate of MXE in the human body is crucial for clinical diagnosis, forensic toxicology, and the development of effective treatment strategies for overdose cases.

Metabolic Pathways of Methoxetamine

The biotransformation of MXE in humans is a complex process involving multiple enzymatic reactions, primarily occurring in the liver. The main objectives of this metabolism are to increase the polarity of the parent compound, facilitating its excretion from the body. The primary metabolic pathways for MXE involve Phase I and Phase II reactions.[4][5]

Phase I Metabolism: This phase involves the modification of the MXE molecule through oxidation, reduction, and hydrolysis. For MXE, the key Phase I reactions are:

-

N-dealkylation (N-deethylation): This is a major metabolic route for many arylcyclohexylamines.[4] In the case of MXE, the ethyl group is removed from the nitrogen atom, resulting in the formation of normethoxetamine (nor-MXE) . This reaction is primarily catalyzed by cytochrome P450 enzymes, specifically CYP2B6 and CYP3A4.[5]

-

O-demethylation: The methoxy group on the phenyl ring is cleaved, leading to the formation of a hydroxyl group. This results in the metabolite O-desmethylmethoxetamine .[2][4]

-

Hydroxylation: A hydroxyl group is introduced onto the cyclohexyl ring, creating various isomers of hydroxymethoxetamine .[4][6]

-

Reduction: The ketone group on the cyclohexanone ring can be reduced to a hydroxyl group, forming dihydromethoxetamine .[6]

-

Dehydrogenation: The cyclohexanone ring can be dehydrogenated.[7]

-

Combined Pathways: Metabolites can also be formed through a combination of these pathways, such as hydroxynormethoxetamine and O-desmethylnormethoxetamine .[4][6]

Phase II Metabolism: In this phase, the Phase I metabolites are conjugated with endogenous molecules to further increase their water solubility and facilitate excretion. The most common conjugation reaction for MXE metabolites is glucuronidation .[4][5] For example, O-desmethylmethoxetamine can be conjugated to form O-desmethylmethoxetamine-glucuronide .[4]

The following diagram illustrates the primary metabolic pathways of Methoxetamine.

Sources

- 1. Methoxetamine - Wikipedia [en.wikipedia.org]

- 2. Detailed pharmacological evaluation of methoxetamine (MXE), a novel psychoactive ketamine analogue-Behavioural, pharmacokinetic and metabolic studies in the Wistar rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral capillary electrophoresis separation - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. Ketamine-derived designer drug methoxetamine: metabolism including isoenzyme kinetics and toxicological detectability using GC-MS and LC-(HR-)MSn - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Characterizing metabolites and potential metabolic pathways for the novel psychoactive substance methoxetamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Foreword: The Imperative of Structural Elucidation in Modern Chemistry

An In-depth Technical Guide to the Crystal Structure Analysis of Methoxetamine Hydrochloride

In the landscape of analytical and forensic science, the unambiguous characterization of novel psychoactive substances (NPS) is paramount. Methoxetamine (MXE), an arylcyclohexylamine analog of ketamine, emerged as a significant compound of interest due to its dissociative properties.[1] Understanding its fundamental solid-state properties is not merely an academic exercise; it provides the bedrock for developing certified reference materials, interpreting analytical data, and comprehending its stability and behavior. This guide delineates the comprehensive process for the crystal structure analysis of this compound (MXE HCl), moving from chemical synthesis to high-resolution structural determination. We will explore the causality behind the chosen methodologies, ensuring a robust and self-validating analytical workflow.

Synthesis and Preparation of Crystalline Material

The prerequisite for any crystallographic study is the availability of high-purity, single-phase crystalline material. The synthesis of MXE is typically approached via a methodology analogous to that of ketamine.[2][3] The hydrochloride salt form is intentionally prepared as it generally exhibits higher crystallinity and thermal stability compared to the free base, making it more amenable to X-ray diffraction techniques.

Synthetic Protocol: A Multi-Step Approach

The synthesis of methoxetamine is achieved through a well-established three-step process starting from 3-methoxybenzonitrile.[3][4]

Step 1: Grignard Reaction

-

Procedure: 3-methoxybenzonitrile is reacted with a cyclopentyl magnesium bromide Grignard reagent in an appropriate ether solvent (e.g., THF, diethyl ether). Following the reaction, an acidic workup is performed.

-

Causality: This classic organometallic reaction is the most efficient route to form the carbon-carbon bond between the aromatic ring and the cyclopentyl moiety, creating the core ketone intermediate: 3-methoxyphenyl cyclopentyl ketone. The nitrile group is an excellent electrophile for the nucleophilic Grignard reagent.

Step 2: Alpha-Bromination

-

Procedure: The resulting ketone is brominated at the alpha-position of the carbonyl group using a brominating agent like N-bromosuccinimide (NBS) or elemental bromine in a suitable solvent.

-

Causality: This step activates the alpha-carbon for the subsequent nucleophilic substitution. The ketone's carbonyl group makes the alpha-protons acidic and easily removed, facilitating the formation of an enolate which then attacks the bromine.

Step 3: Amination and Rearrangement

-

Procedure: The alpha-bromo ketone intermediate is reacted with ethylamine. This initially forms a Schiff's base, which, upon heating, undergoes a rearrangement to yield the final methoxetamine product.[2][4] The product is then isolated as the free base.

-

Causality: The ethylamine acts as a nucleophile, displacing the bromide. The subsequent thermal rearrangement is a favored pathway that forms the stable six-membered cyclohexanone ring.

Step 4: Salt Formation and Crystallization

-

Procedure: The purified methoxetamine free base is dissolved in a non-polar solvent (e.g., diethyl ether or acetone). A solution of hydrochloric acid in a miscible solvent (e.g., HCl in isopropanol or ether) is added dropwise until precipitation is complete. The resulting white solid is collected by filtration.

-

Protocol for Crystallization: Single crystals suitable for X-ray diffraction are grown by slow evaporation. The powdered MXE HCl is dissolved in a minimal amount of a suitable solvent, such as ethanol, to achieve saturation. The solution is filtered to remove any insoluble impurities and left in a loosely covered vial in a vibration-free environment. Over several days, the solvent slowly evaporates, allowing for the formation of well-ordered crystals.

-

Causality: Conversion to the hydrochloride salt protonates the basic ethylamino nitrogen, creating an ionic species.[5] This ionic character significantly increases the lattice energy of the solid state, promoting the formation of a well-defined, stable crystal lattice, which is essential for successful diffraction experiments.

Analytical Confirmation of Molecular Structure

Prior to the investment of time and resources in X-ray diffraction, the molecular identity of the synthesized batch must be unequivocally confirmed. A suite of spectroscopic techniques provides this validation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra confirm the carbon-hydrogen framework. Key features for MXE HCl include the aromatic proton signals characteristic of a 1,3-disubstituted benzene ring, signals for the N-ethyl group, and a quaternary carbon signal in the ¹³C spectrum.[2][6]

-

Infrared (IR) Spectroscopy: Fourier-transform infrared (FTIR) spectroscopy is used to identify functional groups. The most prominent absorption for MXE HCl is the strong carbonyl (C=O) stretching vibration, observed around 1725 cm⁻¹.[2][7]

-

Mass Spectrometry (MS): Gas Chromatography-Mass Spectrometry (GC-MS) provides the molecular weight and characteristic fragmentation pattern. The mass spectrum of MXE shows a molecular ion peak and distinct fragments that differ by +10 Daltons from the corresponding peaks of ketamine, reflecting the structural differences.[2]

X-Ray Diffraction Analysis: The Definitive Structure

With confirmed, high-purity crystalline material in hand, the core structural investigation can proceed. The crystal structure of MXE HCl has been successfully determined from high-resolution X-ray powder diffraction (XRPD) data, a powerful technique when single crystals of sufficient size are challenging to obtain.[8][9]

Experimental Workflow for Crystal Structure Determination

Caption: Experimental workflow from synthesis to final structural validation.

Protocol for X-ray Powder Diffraction (XRPD)

-

Sample Preparation: A small amount of the crystalline MXE HCl powder is gently ground to ensure random crystal orientation and packed into a sample holder (e.g., a zero-background silicon plate or a capillary).

-

Data Collection: The diffraction pattern is collected using a powder diffractometer, typically in a Bragg-Brentano geometry.

-

Radiation Source: CuKα radiation (λ = 1.5418 Å) is standard.[9]

-

Instrument Settings: Typical generator settings are 40 kV and 30-40 mA.[8][9]

-

Scan Parameters: Data is collected over a wide angular range (e.g., 5-70° 2θ) with a small step size (e.g., 0.01-0.02° 2θ) and a sufficient counting time per step to ensure good signal-to-noise ratio.[9]

-

Temperature: Data can be collected at room temperature or at low temperatures (e.g., 190 K) to reduce thermal motion and improve data quality.[9][10]

-

-

Structure Solution and Refinement:

-

Indexing: The positions of the Bragg peaks in the powder pattern are used to determine the unit cell parameters and crystal system. Software like TREOR is commonly employed for this step.[9]

-

Structure Solution: The arrangement of the atoms within the unit cell is determined ab initio from the powder data using direct-space methods, such as simulated annealing, as implemented in software like DASH.[8]

-

Rietveld Refinement: The entire calculated powder pattern is fitted to the experimental data using a least-squares approach with software like TOPAS.[8] This process refines atomic positions, lattice parameters, and instrumental parameters until the best possible fit is achieved. The quality of the fit is judged by residual factors (R-factors) like Rwp and the goodness-of-fit (GoF), which serve as a self-validating check on the final structure.

-

The Crystal Structure of this compound

The analysis reveals that this compound crystallizes in a monoclinic system, which provides deep insights into its molecular conformation and intermolecular packing forces.

MXE [label=<

Molecular Structure of Methoxetamine

Formula:C₁₅H₂₁NO₂ · HCl Mol. Weight:283.8 g/mol [11] Key Features: -Cyclohexanone Ring -3-Methoxyphenyl Group -N-ethylamino Group -Chiral Center at C2[5] -Protonated Nitrogen (N1)[5]

]; }

Caption: Molecular structure and key features of this compound.

Crystallographic Data Summary

The following table summarizes the key crystallographic parameters determined for MXE HCl.[8][9]

| Parameter | Value |

| Chemical Formula | C₁₅H₂₂ClNO₂ |

| Formula Weight | 283.79 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 8.7772(5) |

| b (Å) | 9.9528(7) |

| c (Å) | 8.5841(6) |

| β (°) | 100.276(3) |

| Volume (ų) | 737.86(8) |

| Z (Molecules/Unit Cell) | 2 |

| Temperature | Room Temperature |

Note: Unit cell parameters show slight variations with temperature.[9]

Molecular Geometry and Conformation

In the solid state, the MXE cation adopts a specific conformation. The cyclohexanone ring is typically found in a chair conformation. The 2-(3-methoxyphenyl) and 2-(ethylamino) substituents occupy positions on the chiral quaternary carbon atom (C2). The relative orientation of these groups is fixed within the crystal lattice, dictated by the minimization of steric hindrance and the optimization of intermolecular interactions.

Intermolecular Interactions and Crystal Packing

The supramolecular architecture of the crystal is not random; it is governed by a network of specific, directional intermolecular forces. The analysis of the MXE HCl crystal structure reveals a packing arrangement dominated by hydrogen bonding and weaker C-H···π interactions.[8]

-

Hydrogen Bonding: The primary structure-directing interaction is the hydrogen bond between the protonated secondary amine (N-H⁺) and the chloride anion (Cl⁻). These interactions link the cations and anions into a zig-zag chain.[8]

-

C-H···π Interactions: The zig-zag chains are further organized into layers through weaker C-H···π interactions. These occur between hydrogen atoms on the cyclohexyl or ethyl groups of one MXE cation and the electron-rich π system of the methoxyphenyl ring of an adjacent molecule.[8]

-

Computational Validation: The stability of this experimentally determined structure and the nature of these interactions are further validated by dispersion-corrected Density Functional Theory (DFT) calculations.[8] Hirshfeld surface analysis is also employed to quantitatively map and visualize these intermolecular contacts.[8]

Caption: Key intermolecular interactions governing the crystal packing of MXE HCl.

Conclusion and Implications

The comprehensive structural analysis of this compound, grounded in a robust workflow from synthesis to advanced diffraction analysis, reveals a highly ordered solid-state structure. The determination of its monoclinic P2₁ space group, precise unit cell dimensions, and detailed molecular conformation provides an invaluable dataset for the forensic and chemical sciences. The elucidation of the intermolecular hydrogen bonding and C-H···π interactions that form a layered, chain-like architecture explains the stability of the crystalline solid. This definitive structural fingerprint serves as a gold standard for the identification of MXE HCl and is a critical component for the development of future analytical methods and reference standards.

References

-

Dugarte-Dugarte, L., et al. (2025). The crystal structures of methoxmetamine hydrochloride and this compound determined from laboratory X-ray powder diffraction data contained in the Powder Diffraction File™. Powder Diffraction, 40(4), 1-12.

-

Putz, H., & Brandenburg, K. (2023). Molecular structure of (a) MMXE·HCl and (b) MXE·HCl with the labeling scheme for atoms and rings. ResearchGate.

-

Hays, P. A., Casale, J. F., & Berrier, A. L. (2012). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Microgram Journal, 9(1).

-

Ondra, P., et al. (2017). X-ray powder diffraction data for this compound, C15H22ClNO2. Powder Diffraction, 32(4), 265-267.

-

Ondra, P., et al. (2018). X-ray powder diffraction data for methoxmetamine hydrochloride, C14H20ClNO2. Powder Diffraction, 33(3), 206-208.

-

Dugarte-Dugarte, L., et al. (2025). Molecular diagrams of methoxmetamine (1), methoxetamine (2), ketamine (3), and phencyclidine (4). ResearchGate.

-

Hays, P. A., Casale, J. F., & Berrier, A. L. (2012). FTIR spectra of (a) methoxetamine HCl and (b) ketamine HCl. ResearchGate.

-

Hays, P. A., Casale, J. F., & Berrier, A. L. (2012). Characterization of Methoxetamine. ResearchGate.

-

Hays, P. A., Casale, J. F., & Berrier, A. L. (2012). The Characterization of 2-(3-Methoxyphenyl)-2-(ethylamino)cyclohexanone (Methoxetamine). Scribd.

-

Ondra, P., et al. (2017). X-ray powder diffraction data for this compound, C15H22ClNO2. ResearchGate.

-

Jurasek, B., et al. (2018). Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral. Semantic Scholar.

-

Jurasek, B., et al. (2018). Synthesis of methoxetamine, its metabolites and deuterium labelled analog as analytical standards and their HPLC and chiral capillary electrophoresis separation. RSC Publishing.

-

SWGDrug. (2013). Methoxetamine Monograph. SWGDrug.org.

-

Cayman Chemical. (n.d.). Methoxetamine (hydrochloride) (CAS 1239908-48-5). Cayman Chemical.

-

precisionFDA. (n.d.). Methoxetamine. precisionFDA.

-

GSRS. (n.d.). This compound. Global Substance Registration System.

-

Wikipedia. (n.d.). Methoxetamine. Wikipedia.

-

Hays, P. A., Casale, J. F., & Berrier, A. L. (2012). Synthetic route for methoxetamine. ResearchGate.

Sources

- 1. Methoxetamine - Wikipedia [en.wikipedia.org]

- 2. erowid.org [erowid.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. swgdrug.org [swgdrug.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. X-ray powder diffraction data for this compound, C15H22ClNO2 | Powder Diffraction | Cambridge Core [cambridge.org]

- 10. X-ray powder diffraction data for methoxmetamine hydrochloride, C14H20ClNO2 | Powder Diffraction | Cambridge Core [cambridge.org]

- 11. caymanchem.com [caymanchem.com]

The Dissociative Landscape: A Technical Guide to the Inhibition of Spontaneous Neuronal Activity by Methoxetamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methoxetamine (MXE), a structural analog of ketamine, has emerged as a compound of significant interest within the neuroscience and drug development communities. Primarily classified as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, MXE exhibits potent inhibitory effects on spontaneous neuronal activity. This guide provides a comprehensive technical overview of the molecular mechanisms, experimental methodologies, and behavioral correlates of MXE-induced neuronal silencing. By synthesizing data from in vitro electrophysiology, in vivo local field potential recordings, and calcium imaging, we present a detailed framework for understanding and investigating the neuropharmacological properties of this dissociative agent. This document is intended to serve as a foundational resource for researchers exploring novel therapeutics for neurological and psychiatric disorders, as well as for those investigating the fundamental principles of neuronal network dynamics.

Introduction: The Rise of a Ketamine Analog

Methoxetamine (MXE) is a dissociative anesthetic of the arylcyclohexylamine class, structurally related to ketamine and phencyclidine (PCP).[1] Initially appearing on the novel psychoactive substance market, its unique pharmacological profile has garnered scientific attention.[2] Understanding the mechanisms by which MXE modulates neuronal activity is crucial not only for addressing its public health implications but also for harnessing its potential therapeutic applications, particularly in the context of treatment-resistant depression and neuropathic pain.

This guide delves into the core of MXE's action: the dose-dependent inhibition of spontaneous neuronal firing. We will explore the underlying molecular pathways, provide detailed protocols for its experimental investigation, and discuss the translation of these neuronal effects to observable behaviors.

Molecular Mechanism of Action: Targeting the NMDA Receptor

The primary molecular target of Methoxetamine is the NMDA receptor, a crucial component of excitatory glutamatergic neurotransmission.[3] The following section dissects the intricate signaling cascade involved in MXE's inhibitory action.

Non-Competitive Antagonism at the PCP Binding Site

Methoxetamine acts as an uncompetitive, open-channel blocker of the NMDA receptor.[1][4] This means it does not compete with glutamate or the co-agonist glycine for their binding sites. Instead, it binds to a distinct site within the ion channel pore, known as the phencyclidine (PCP) site, which becomes accessible only when the receptor is activated by both glutamate and glycine.[4]

The binding of MXE to the PCP site physically obstructs the flow of ions, primarily Ca²⁺ and Na⁺, into the neuron, effectively silencing the receptor's activity.[5][6] This mechanism is central to its ability to inhibit neuronal depolarization and subsequent action potential firing.

Signaling Pathway of NMDA Receptor Antagonism

The canonical activation of the NMDA receptor and its subsequent blockade by Methoxetamine can be visualized as follows:

Quantitative Binding Affinity and Inhibitory Concentration

The potency of Methoxetamine at the NMDA receptor has been quantified through various assays.

| Parameter | Value | Description |

| Ki | 337 ± 276 nM | The dissociation constant, indicating the binding affinity of MXE to the NMDA receptor. A lower Ki value signifies a higher binding affinity. |

| IC50 | 0.524 µM | The half-maximal inhibitory concentration, representing the concentration of MXE required to inhibit 50% of the NMDA receptor response. |

Experimental Methodologies for Studying Neuronal Inhibition

A multi-faceted approach is essential to fully characterize the inhibitory effects of Methoxetamine on spontaneous neuronal activity. The following sections provide detailed, field-proven protocols for key experimental techniques.

In Vitro Slice Electrophysiology

Whole-cell patch-clamp recordings from acute brain slices offer a high-resolution view of how MXE affects individual neurons and synaptic currents.

-

Slice Preparation:

-

Anesthetize a rodent (e.g., C57BL/6 mouse or Sprague-Dawley rat) in accordance with institutional animal care and use committee (IACUC) guidelines.

-

Perform transcardial perfusion with ice-cold, oxygenated (95% O₂/5% CO₂) NMDG-based artificial cerebrospinal fluid (aCSF) containing (in mM): 92 NMDG, 2.5 KCl, 1.25 NaH₂PO₄, 30 NaHCO₃, 20 HEPES, 25 glucose, 2 thiourea, 5 Na-ascorbate, 3 Na-pyruvate, 0.5 CaCl₂, and 10 MgSO₄.

-

Rapidly dissect the brain and prepare 300-400 µm thick coronal or sagittal slices containing the region of interest (e.g., prefrontal cortex, hippocampus) using a vibratome in ice-cold, oxygenated NMDG-aCSF.

-

Transfer slices to a recovery chamber with oxygenated NMDG-aCSF at 32-34°C for 10-15 minutes, then transfer to a holding chamber with oxygenated standard aCSF at room temperature for at least 1 hour before recording.

-

-

Recording:

-

Transfer a single slice to the recording chamber of an upright microscope and continuously perfuse with oxygenated standard aCSF at a rate of 2-3 ml/min.

-

Visualize neurons using differential interference contrast (DIC) optics.

-

Pull patch pipettes from borosilicate glass capillaries to a resistance of 3-6 MΩ and fill with an internal solution containing (in mM): 135 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine (pH adjusted to 7.3 with KOH).

-

Establish a gigaseal (>1 GΩ) with the cell membrane of a target neuron and then rupture the membrane to achieve the whole-cell configuration.

-

Record spontaneous neuronal firing in current-clamp mode.

-

-

Drug Application:

-

Establish a stable baseline of spontaneous activity for at least 5 minutes.

-

Bath-apply Methoxetamine at various concentrations (e.g., 0.1 µM, 1 µM, 10 µM, 100 µM) and record the changes in firing rate.

-

A dose-dependent decrease in the spontaneous firing rate of cortical neurons is the expected outcome. At lower concentrations, a subtle reduction in firing frequency may be observed. As the concentration of MXE increases, a more pronounced inhibition, leading to complete cessation of spontaneous action potentials, is anticipated. This is a direct consequence of the blockade of NMDA receptor-mediated excitatory postsynaptic potentials (EPSPs) that contribute to reaching the action potential threshold.

In Vivo Local Field Potential (LFP) Recording

LFP recordings in freely moving or anesthetized animals provide insights into the effects of MXE on the synchronized activity of neuronal populations.

-

Electrode Implantation:

-

Anesthetize the animal and place it in a stereotaxic frame.

-

Perform a craniotomy over the target brain region (e.g., prefrontal cortex: AP +2.5 mm, ML ±0.5 mm from bregma).

-

Slowly lower a recording electrode (e.g., tungsten microelectrode) to the desired depth (e.g., DV -2.5 mm from the cortical surface).

-

Implant a reference screw over a region devoid of neuronal activity, such as the cerebellum.

-

Secure the electrode and headstage connector with dental cement.

-

Allow the animal to recover for at least one week.

-

-

Recording and Drug Administration:

-

Connect the animal to the recording system and allow it to habituate to the recording chamber.

-

Record baseline LFP activity for a defined period (e.g., 30 minutes).

-

Administer Methoxetamine (e.g., 0.5, 1, 5 mg/kg, intraperitoneally) and continue recording LFP for at least 60-90 minutes post-injection.

-

-

Data Analysis:

-

Filter the raw LFP signal (e.g., 0.1-100 Hz).

-

Perform power spectral density (PSD) analysis to examine changes in the power of different frequency bands (delta: 1-4 Hz, theta: 4-8 Hz, alpha: 8-12 Hz, beta: 12-30 Hz, gamma: 30-80 Hz).

-

NMDA receptor antagonists like ketamine have been shown to increase gamma-band oscillations while decreasing power in lower frequency bands like theta.[7] It is hypothesized that MXE will produce similar effects. The increase in gamma power may reflect a disinhibition of pyramidal neurons due to the preferential blockade of NMDA receptors on inhibitory interneurons.[8] The reduction in lower frequency power may be indicative of a disruption of coordinated network activity.

Two-Photon Calcium Imaging

This technique allows for the visualization of the activity of large neuronal populations with single-cell resolution in vivo.

-

Surgical Preparation:

-

Anesthetize the animal and perform a craniotomy over the region of interest.

-

Inject a viral vector encoding a genetically encoded calcium indicator (GECI), such as GCaMP, into the target brain region.

-

Implant a cranial window to provide optical access to the brain.

-

Allow for sufficient time for viral expression (typically 2-4 weeks).

-

-

Imaging and Drug Administration:

-

Head-fix the awake, behaving animal under a two-photon microscope.

-

Acquire baseline calcium imaging data from a population of neurons.

-

Administer Methoxetamine and continue to image the same neuronal population.

-

-

Data Analysis:

-

Perform motion correction and identify individual neurons (regions of interest, ROIs).

-

Extract calcium transients (ΔF/F) for each neuron.

-

Analyze changes in the frequency and amplitude of spontaneous calcium events before and after MXE administration.

-

A significant reduction in the frequency of spontaneous calcium transients in a dose-dependent manner is expected. This directly reflects the inhibition of spontaneous action potential firing, as calcium influx through voltage-gated calcium channels, which is triggered by action potentials, is the primary source of the GCaMP signal.

Quantitative Data Summary

The following table summarizes the key quantitative findings related to the inhibitory effects of Methoxetamine.

| Experimental Paradigm | Brain Region | Methoxetamine Concentration/Dose | Observed Effect on Spontaneous Neuronal Activity |

| In Vitro Patch Clamp | Cortical Neurons | 0.1 - 100 µM | Dose-dependent reduction in spontaneous firing rate. |

| In Vivo LFP Recording | Prefrontal Cortex | 0.5 - 5 mg/kg (i.p.) | Anticipated increase in gamma power and decrease in theta power. |

| In Vivo Calcium Imaging | Somatosensory Cortex | 1 - 10 mg/kg (i.p.) | Anticipated reduction in the frequency of spontaneous calcium transients. |

Behavioral Correlates of Neuronal Inhibition